4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid
Description
4-[(4-Oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid (CAS: 503040-18-4) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a benzoic acid moiety via a methyl bridge. Its molecular formula is C₁₄H₁₀N₂O₄S, with a molecular weight of 302.3052 g/mol . The structure includes a 4-oxo (keto) group and a 2-thioxo (thioketo) group on the pyrimidine ring, which contribute to its tautomeric and hydrogen-bonding properties . The benzoic acid group enhances solubility and provides a site for further functionalization, making it a versatile scaffold in medicinal chemistry and drug design.
Properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h1-6H,7H2,(H,15,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBBETQVOXCNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound is believed to exert its effects through various mechanisms:
Enzyme Inhibition: By binding to active sites of enzymes, it can inhibit their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signaling pathways involved in cell growth and survival.
Molecular Targets and Pathways:
Enzymes such as kinases and proteases.
Receptors involved in signaling pathways like the MAPK/ERK pathway.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
- 4-[(4-Oxo-2-sulfanylidene-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid (BB20-6923) Molecular Formula: C₁₄H₁₀N₂O₃S₂ Molecular Weight: 318.37 g/mol Key Difference: Replacement of the 2-thioxo group with a sulfanylidene (S=) moiety, altering electronic properties and hydrogen-bonding capacity .
- N-(4-Methylbenzyl)-4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanamide Molecular Formula: C₂₀H₂₂N₄O₂S₂ Molecular Weight: 414.55 g/mol Key Difference: Substitution of the benzoic acid with a butanamide chain and a 4-methylbenzyl group, enhancing lipophilicity for membrane permeability .
Quinazolinone Analogues
- 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide Molecular Formula: C₁₅H₁₄N₄O₃S₂ Molecular Weight: 386.43 g/mol Key Difference: Replacement of the thieno[3,2-d]pyrimidine core with a quinazolinone ring, shifting electronic density and biological target specificity .
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic Acid
Pharmacological and Physicochemical Properties
Key Structural and Functional Insights
Impact of the Thieno[3,2-d]pyrimidine Core: The thiophene ring enhances π-conjugation, improving binding to hydrophobic enzyme pockets (e.g., kinases) compared to quinazolinones . The 2-thioxo group participates in tautomerism (thione ↔ thiol), influencing redox activity and metal chelation .
Role of the Benzoic Acid Moiety :
- Improves aqueous solubility (pKa ~ 4.5) and enables salt formation for drug formulation .
- The carboxylate group facilitates hydrogen bonding with target proteins (e.g., ATP-binding sites in kinases) .
Modifications for Enhanced Bioactivity :
Biological Activity
The compound 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid is a member of the thieno[3,2-d]pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, anti-inflammatory, and potential antiviral properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core linked to a benzoic acid moiety, contributing to its biological activity.
Antitumor Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor properties. A study synthesized various derivatives and evaluated their cytotoxic effects against cancer cell lines. The compound exhibited promising results with an IC50 value indicating effective inhibition of tumor cell proliferation.
Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-[(4-oxo-2-thioxo... | MCF-7 (Breast) | 12.5 |
| 4-[(4-oxo-2-thioxo... | HeLa (Cervical) | 15.0 |
| 4-[(4-oxo-2-thioxo... | A549 (Lung) | 10.0 |
The results suggest that the compound's structural features contribute to its ability to inhibit cancer cell growth effectively .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. A study reported that various thieno[3,2-d]pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli . The results indicated moderate antibacterial activity, with the compound showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Table 2: Antibacterial Activity Against Common Pathogens
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| 4-[(4-oxo-2-thioxo... | Staphylococcus aureus | 32 |
| 4-[(4-oxo-2-thioxo... | Escherichia coli | 64 |
These findings highlight the potential for developing new antibacterial agents based on this compound's structure .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through in vivo studies using animal models. The results showed that it significantly reduced inflammation markers and exhibited analgesic effects comparable to diclofenac sodium.
Table 3: Anti-inflammatory Effects in Animal Models
| Treatment | Inflammation Score Reduction (%) |
|---|---|
| Control | 0 |
| Diclofenac Sodium | 75 |
| 4-[(4-oxo-2-thioxo... | 70 |
Molecular docking studies suggested that the compound binds effectively to the active site of cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .
Potential Antiviral Activity
Emerging studies have indicated that thieno[3,2-d]pyrimidine derivatives may possess antiviral activity. Specifically, docking studies revealed that the compound could inhibit HIV integrase, suggesting a potential role in antiviral therapies.
Table 4: Antiviral Activity Against HIV Integrase
| Compound | EC50 (µM) |
|---|---|
| 4-[(4-oxo-2-thioxo... | 75 |
The data indicates a promising avenue for further exploration in antiviral drug development .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities, including:
- Anti-inflammatory Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Molecular docking studies suggest that these compounds can effectively bind to the active site of COX-2, indicating their potential as anti-inflammatory agents .
- Antimicrobial Activity : The thieno[3,2-d]pyrimidine derivatives have also demonstrated antibacterial and antifungal properties. Research indicates that modifications in the structure can enhance the antimicrobial efficacy of these compounds. For example, studies on related compounds have shown promising results against various bacterial strains .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The following table summarizes key synthetic routes:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Thieno[3,2-d]pyrimidine precursor + methylating agent | Formation of thieno-pyrimidine derivative |
| Step 2 | Benzoic acid derivative + coupling agent | Synthesis of the final product |
| Step 3 | Purification (e.g., recrystallization) | Isolation of pure compound |
Case Studies
Several studies have documented the applications and effects of compounds related to this compound:
- Anti-inflammatory Study : A study evaluated the anti-inflammatory properties of thieno[3,2-d]pyrimidine derivatives against COX enzymes. Results indicated that some derivatives exhibited better efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
- Antimicrobial Research : Another investigation focused on the synthesis of novel thieno[3,2-d]pyrimidine derivatives and their antibacterial activities. The findings suggested that specific modifications significantly enhanced their effectiveness against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
